(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid
Overview
Description
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid is a boronic acid derivative that features a quinoline ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chloro-8-methoxyquinoline.
Borylation Reaction: The key step involves the borylation of the quinoline derivative using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid can undergo various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products Formed
Biaryl Compounds: From Suzuki-Miyaura coupling.
Phenols: From oxidation of the boronic acid group.
Substituted Quinoline Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid depends on its application:
In Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions.
In Biological Systems: May interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
(2-Chloro-8-methyl-3-quinolinyl)methylene]malononitrile: Another quinoline derivative with different substituents.
N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide: A compound with a similar quinoline core but different functional groups.
Uniqueness
(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid is unique due to the presence of both a boronic acid group and a quinoline ring with specific substituents. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.
Properties
IUPAC Name |
(2-chloro-8-methoxyquinolin-3-yl)boronic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BClNO3/c1-16-8-4-2-3-6-5-7(11(14)15)10(12)13-9(6)8/h2-5,14-15H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEOQRDIVHMGVHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=CC=C2)OC)N=C1Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453517 | |
Record name | AGN-PC-0NF41F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220506-64-9 | |
Record name | AGN-PC-0NF41F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.